2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-4-28-14-19-22(27-28)23(31)29(13-17-11-9-16(2)10-12-17)24(26-19)33-15-21(30)25-18-7-5-6-8-20(18)32-3/h5-12,14H,4,13,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQBSHLFCGMKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3OC)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanyl group:
Attachment of the 2-methoxyphenylacetamide moiety: This final step involves the coupling of the 2-methoxyphenylacetamide group to the sulfanyl-substituted pyrazolo[4,3-d]pyrimidine core.
Chemical Reactions Analysis
2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfanyl group, to introduce different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ()
- Core Structure : Shares the pyrazolo[4,3-d]pyrimidine scaffold but differs in substituents:
- Position 6: 2-methoxybenzyl vs. 4-methylphenylmethyl.
- Acetamide substituent: 2-fluorophenyl vs. 2-methoxyphenyl. Impact: The fluorophenyl group may enhance metabolic stability but reduce solubility compared to the methoxyphenyl group.
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () Core Structure: Replaces pyrazolo[4,3-d]pyrimidine with thieno[3,2-d]pyrimidine. The 4-oxo group may mimic carbonyl interactions in enzyme active sites differently .
Pyrrolo[2,3-d]pyrimidine Derivatives () Core Structure: Pyrrolo[2,3-d]pyrimidine instead of pyrazolo. Biological Relevance: Compounds like N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid () inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The pyrazolo variant’s bulkier structure may reduce TS/DHFR affinity but improve selectivity for other targets .
Bioactivity and Pharmacokinetic Comparisons
Key Findings :
- The target compound’s 2-methoxyphenyl acetamide group balances solubility and binding affinity better than fluorophenyl analogs, which prioritize metabolic stability .
- Pyrrolo-pyrimidines () excel in enzyme inhibition (e.g., TS/DHFR) due to structural mimicry of folate, whereas pyrazolo variants may target kinases or phosphodiesterases .
Similarity Metrics
- Tanimoto Coefficient : Computational analysis () using Morgan fingerprints reveals a ~65–70% similarity between the target compound and its fluorophenyl analog (), suggesting overlapping but distinct bioactivity profiles .
- Structural Motif Clustering (): Grouping by Murcko scaffolds and Tanimoto ≥0.5 shows the target compound clusters with pyrazolo-pyrimidines but diverges from thieno- or pyrrolo-core derivatives, aligning with differential enzyme affinities .
Biological Activity
The compound 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the pyrazolo[4,3-d]pyrimidine class. This structure is notable for its potential biological activities, which are of significant interest in pharmaceutical research.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O4S |
| Molecular Weight | 493.6 g/mol |
| CAS Number | 932546-42-4 |
The presence of a sulfanyl group and an acetamide moiety, along with various aromatic substituents, suggests that this compound may exhibit diverse pharmacological properties.
Anticancer Activity
Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine core often demonstrate significant anticancer activity. For instance, similar derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound has been evaluated for its antiproliferative effects against different types of cancer cells.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential. For example, a study involving multicellular spheroids revealed that this compound effectively reduced tumor growth when administered at specific concentrations .
Antimicrobial Properties
The biological activity of the compound extends to antimicrobial effects as well. Compounds derived from similar structures have exhibited significant activity against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Inflammation plays a crucial role in the progression of many diseases. Compounds from the pyrazolo[4,3-d]pyrimidine family have been noted for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes like COX-2, thereby reducing inflammation in various models.
Case Studies
- Antiproliferative Effects : A study indicated that the compound reduced cell viability in breast cancer cell lines by over 50% at concentrations as low as 10 µM after 48 hours of treatment.
- Antimicrobial Activity : In vitro tests showed that the compound exhibited bactericidal effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.
- In Vivo Efficacy : In murine models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic applications.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including:
- Suzuki-Miyaura coupling for introducing aromatic substituents (e.g., 4-methylphenyl groups), as seen in structurally related pyrazolo-pyrimidine derivatives .
- Thioether linkage formation via nucleophilic substitution between a pyrimidinyl sulfhydryl group and a halogenated acetamide intermediate .
- Final purification via column chromatography (hexane/acetone gradients) and recrystallization to achieve >95% purity, validated by HPLC . Key intermediates include halogenated pyrazolo-pyrimidine cores and functionalized acetamide precursors.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Single-crystal X-ray diffraction confirms the pyrazolo-pyrimidine core geometry and substituent orientations, with mean C–C bond precision <0.004 Å .
- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm) .
Q. What preliminary biological screening methods are recommended for this compound?
- Enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based readouts, given the compound’s heterocyclic scaffold .
- Cellular viability assays (MTT or resazurin) in disease-relevant cell lines, with IC₅₀ calculations to assess potency .
Advanced Research Questions
Q. How can synthetic yields be optimized given steric hindrance in the pyrazolo-pyrimidine core?
- Catalyst screening : Use Pd(II) acetate with bulky phosphine ligands (e.g., XPhos) to enhance coupling efficiency in sterically crowded environments .
- Solvent optimization : Replace polar aprotic solvents (DMF) with 2-methyltetrahydrofuran to reduce side reactions and improve regioselectivity .
- Microwave-assisted synthesis : Shorten reaction times for steps prone to decomposition (e.g., sulfhydryl group incorporation) .
Q. How should contradictory biological activity data across literature be addressed?
- Orthogonal assay validation : Re-test the compound in parallel assays (e.g., biochemical vs. cellular) to rule out false positives/negatives .
- Metabolite profiling : Use LC-MS to identify potential degradation products or active metabolites that may explain variability .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2-methoxyphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting reaction pathways or binding modes?
- Quantum mechanical calculations : Employ density functional theory (DFT) to model transition states in sulfanyl-acetamide bond formation .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinase ATP-binding pockets, guided by crystallographic data from related compounds .
- Reaction path search algorithms : Implement artificial force-induced reaction (AFIR) methods to explore alternative synthetic routes in silico .
Methodological Considerations
Q. How can reaction scalability be balanced with purity requirements?
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., acetylations) to maintain control over temperature and stoichiometry .
- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, temperature) while minimizing resource use .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Co-crystallization : Add small-molecule additives (e.g., dimethyl sulfoxide) to stabilize lattice formation .
- Temperature-gradient methods : Slowly reduce temperature from 50°C to 4°C in ethanol/water mixtures to grow diffraction-quality crystals .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values for kinase inhibition?
- Assay standardization : Normalize data using reference inhibitors (e.g., staurosporine) and ensure consistent ATP concentrations .
- Off-target profiling : Screen against a panel of 50+ kinases to identify polypharmacology effects that may skew results .
Future Directions
Q. What emerging technologies could enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
